Acetylene-d1
Overview
Description
Acetylene-d1 is a useful research compound. Its molecular formula is C2H2 and its molecular weight is 27.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Dynamics in Acetylene
Research by Jacobson et al. (1998) explored the large-amplitude bending dynamics of acetylene in its ground electronic state using an effective Hamiltonian model. This study is crucial for understanding the molecular dynamics and interactions of acetylene at high internal energy levels, relevant for various physical and chemical applications (Jacobson et al., 1998).
Reaction Dynamics with Acetylene
Kaiser et al. (2002) investigated the reaction dynamics in forming d1-diacetylene and d1-butadiynyl through the reaction of d1-ethinyl with acetylene. This study provides insights into the chemical reactivity of acetylene and its potential use in synthesizing complex hydrocarbons (Kaiser et al., 2002).
Monitoring Acetylene in Transformer Oil
Ma et al. (2016) developed an optical gas detection system based on Tunable Diode Laser Absorption Spectrum (TDLAS) technology to detect acetylene dissolved in transformer oil. This research highlights the application of acetylene monitoring in power transformers, an essential aspect of ensuring operational safety and efficiency (Ma et al., 2016).
Vibrational Levels of Acetylene
Bentley et al. (1992) described a methodology for calculating high-energy vibrational eigenstates of S0 acetylene. This research is fundamental to understanding the vibrational behavior of acetylene, which is crucial for various spectroscopic applications (Bentley et al., 1992).
Use in Organic Synthesis
Rodygin et al. (2016) discussed the application of acetylene in organic synthesis, emphasizing its role as a primary building block in synthetic organic and industrial chemistry. This paper underscores acetylene's significance in developing a wide range of chemical processes and products (Rodygin et al., 2016).
Acetylene in Combustion and Flame Studies
Fuest et al. (2015) extended the detection of major species in 1D Raman/Rayleigh measurements to incorporate acetylene as a significant soot precursor in hydrocarbon flames. This study is vital for understanding acetylene's role in combustion processes and its impact on soot formation (Fuest et al., 2015).
Properties
IUPAC Name |
deuterioethyne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2/c1-2/h1-2H/i1D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFWRNGVRCDJHI-MICDWDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176610 | |
Record name | Acetylene-d1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
27.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless gas; May have odor like garlic; [C/D/N Isotopes MSDS] | |
Record name | Acetylene-d1 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13647 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2210-34-6 | |
Record name | Ethyne-d | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2210-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylene-d1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylene-d1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using deuterated Acetylene (C₂H₂) in studying nitrogenase activity?
A1: Deuterated Acetylene, specifically Acetylene-d2 (C₂D₂), serves as a valuable tool in nitrogenase research. Nitrogenase, the enzyme responsible for biological nitrogen fixation, can also reduce Acetylene to Ethylene. By using C₂D₂, researchers can distinguish between Ethylene produced by nitrogenase and Ethylene from other sources, such as plant biosynthesis []. This is because nitrogenase primarily converts C₂D₂ to cis-1,2-Dideuteroethylene, which can be differentiated from non-deuterated Ethylene through Fourier transform infrared spectroscopy [].
Q2: What is the structural difference between Acetylene (C₂H₂) and Acetylene-d1 (C₂HD)?
A2: this compound (C₂HD) differs from Acetylene (C₂H₂) by the substitution of one hydrogen atom with a deuterium atom. This isotopic substitution alters the molecule's vibrational frequencies, leading to distinct spectroscopic properties.
Q3: How does the presence of this compound affect the product distribution in reactions involving ethynyl radicals?
A3: Studies have shown that when Acetylene-d2 (C₂D₂) is introduced into a system containing ethynyl radicals (C₂H.), it participates in reactions leading to the formation of both this compound (C₂HD) and butadiyne-d1 (C₄HD) []. This finding highlights the occurrence of both hydrogen abstraction and displacement reactions by ethynyl radicals in the presence of acetylenic species.
Q4: Are there specific spectroscopic techniques that are particularly useful for studying this compound?
A4: Yes, several spectroscopic techniques are well-suited for studying this compound:
- Infrared Spectroscopy: Provides information on molecular vibrations and is useful for identifying and quantifying C₂HD based on its unique absorption bands [, ].
- Raman Spectroscopy: Complementary to infrared spectroscopy, offering insights into molecular vibrations and structural characteristics [, ].
- Microwave Spectroscopy: Allows for the precise determination of molecular rotational constants and structural parameters [].
Q5: How does the polymerization temperature influence the structure of Polyacetylene synthesized using a Ti(OC₄H₉)₄–Al(C₂H₅)₃ catalyst system?
A5: Infrared spectral analysis of Polyacetylene, Poly(acetylene-d2), and copolymers synthesized using a Ti(OC₄H₉)₄–Al(C₂H₅)₃ catalyst system suggests a temperature-dependent structural variation []. Polymers produced at lower temperatures (below -78°C) exhibit spectral features consistent with either an all cis-transoid or all trans-cisoid configuration. In contrast, polymers synthesized at higher temperatures (above 150°C) display spectra indicative of an all-trans structure [].
Q6: What insights into acetylene pyrolysis have been gained through shock tube studies coupled with time-of-flight mass spectrometry?
A6: Shock tube experiments, coupled with time-of-flight mass spectrometry, have revealed that Acetylene pyrolysis proceeds through a sequential formation of higher polyynes []. The proposed pathway involves the initial formation of C₄H₃, followed by its conversion to C₄H₂, and subsequent formation of C₆H₂, C₈H₂, and so on []. This study highlighted the formation of C₄H₃ as a key intermediate in Acetylene pyrolysis.
Q7: What is the role of hydrogen atoms in the thermal decomposition of Acetylene?
A7: Hydrogen atoms play a crucial role in the thermal decomposition of Acetylene. They catalyze an isotopic exchange reaction between C₂H₂ and C₂D₂, significantly accelerating the rate compared to the formation of C₄H₂ []. This isotopic exchange provides evidence for the involvement of hydrogen atoms in the early stages of Acetylene decomposition.
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